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HIV-1 protease-IN-6 -

HIV-1 protease-IN-6

Catalog Number: EVT-15023356
CAS Number:
Molecular Formula: C27H31FN2O6S
Molecular Weight: 530.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

HIV-1 protease-IN-6 is a compound designed as an inhibitor of the human immunodeficiency virus type 1 protease, an enzyme critical for the maturation and replication of the virus. This compound belongs to a class of protease inhibitors that prevent the proteolytic cleavage of viral polyproteins, thereby inhibiting the formation of infectious viral particles. The development of HIV-1 protease inhibitors has been pivotal in antiretroviral therapy, significantly improving the quality of life for individuals living with HIV.

Source

The synthesis and characterization of HIV-1 protease-IN-6 have been reported in various scientific studies, focusing on its efficacy against wild-type and multidrug-resistant strains of HIV-1. The compound has been evaluated in both in vitro and in vivo settings, contributing to a better understanding of its pharmacological properties and potential therapeutic applications.

Classification

HIV-1 protease-IN-6 is classified as a small molecule inhibitor, specifically targeting the HIV-1 protease enzyme. It falls under the category of antiretroviral drugs, which are essential in managing HIV infections. The compound's structure is designed to mimic the natural substrates of the protease, allowing it to effectively inhibit enzymatic activity.

Synthesis Analysis

Methods

The synthesis of HIV-1 protease-IN-6 typically involves multiple steps, utilizing advanced organic synthesis techniques. A common approach includes:

  1. Designing Pseudo-symmetric Dipeptide Isosteres: These serve as scaffolds for constructing the inhibitor.
  2. Microwave-Assisted Synthesis: This technique enhances the efficiency and speed of reactions, allowing for rapid modifications to be made to the compound's structure.
  3. Purification: After synthesis, compounds are purified using techniques such as high-performance liquid chromatography to isolate the active form.

Technical Details

The synthesis often employs chiral starting materials to ensure that the resulting compounds possess the desired stereochemistry. For instance, C2-symmetric scaffolds are frequently used due to their favorable interactions with the target enzyme. The use of palladium-catalyzed reactions facilitates specific modifications at various positions on the molecule, enhancing its inhibitory potency against HIV-1 protease .

Molecular Structure Analysis

Structure

HIV-1 protease-IN-6 features a complex molecular structure characterized by:

  • Dipeptide Backbone: This backbone mimics natural substrates of HIV-1 protease.
  • Functional Groups: Specific functional groups are strategically placed to enhance binding affinity and specificity towards the enzyme.

Data

Crystallographic studies have provided insights into the three-dimensional arrangement of atoms within HIV-1 protease-IN-6 when bound to its target. These studies reveal critical interactions between the inhibitor and key residues within the active site of HIV-1 protease .

Chemical Reactions Analysis

Reactions

The primary reaction involving HIV-1 protease-IN-6 is its interaction with HIV-1 protease, where it competes with natural substrates for binding to the enzyme's active site. This competitive inhibition prevents the cleavage of viral polyproteins, leading to non-infectious viral particles.

Technical Details

Kinetic studies have demonstrated that HIV-1 protease-IN-6 exhibits low nanomolar inhibitory activity against wild-type strains and retains efficacy against certain multidrug-resistant variants . The mechanism involves forming stable complexes with the enzyme, which can be characterized through various biochemical assays.

Mechanism of Action

Process

HIV-1 protease-IN-6 functions by binding to the active site of HIV-1 protease, inhibiting its catalytic activity. This process involves:

  1. Competitive Inhibition: The inhibitor competes with natural substrates for access to the active site.
  2. Formation of Enzyme-Inhibitor Complex: Once bound, it stabilizes a conformation that prevents substrate cleavage.

Data

Studies indicate that binding affinity is influenced by structural features such as hydrogen bonding and hydrophobic interactions between HIV-1 protease-IN-6 and specific residues within the enzyme .

Physical and Chemical Properties Analysis

Physical Properties

HIV-1 protease-IN-6 is typically characterized by:

  • Molecular Weight: Specific values depending on modifications made during synthesis.
  • Solubility: Solubility profiles vary based on structural modifications but generally exhibit good solubility in organic solvents.

Chemical Properties

Key chemical properties include:

  • Stability: The compound shows stability under physiological conditions, which is crucial for therapeutic applications.
  • Reactivity: Reactivity profiles are assessed through various assays to ensure that undesired side reactions do not occur during therapeutic use .
Applications

Scientific Uses

HIV-1 protease-IN-6 has significant applications in:

  1. Antiviral Therapy: As a potential therapeutic agent in treating HIV infections.
  2. Research: Used in studies aimed at understanding drug resistance mechanisms and developing new inhibitors with improved efficacy.
  3. Structural Biology: Provides insights into enzyme-inhibitor interactions through crystallography and molecular modeling studies .
Introduction to HIV-1 Protease as a Therapeutic Target

Role of HIV-1 Protease in Viral Maturation and Pathogenesis

HIV-1 protease (PR) is an aspartyl protease essential for viral infectivity and pathogenesis. This homodimeric enzyme, comprising two identical 99-amino acid subunits (C40H50N8O10S2; CID 11542461), features a catalytic triad (Asp25-Thr26-Gly27) at each monomer interface [1] [6] [8]. The enzyme functions as a molecular scissor, cleaving Gag and Gag-Pol polyproteins at nine specific sites to generate mature structural proteins (matrix, capsid, nucleocapsid) and functional enzymes (reverse transcriptase, integrase) [3] [5]. Without precise proteolytic processing, virions remain immature and non-infectious due to defective capsid assembly and impaired genome packaging [2] [6].

A landmark 2022 study demonstrated that protease activation occurs during viral assembly—hours earlier than previously believed—with precursor protease dimers initiating limited cleavage before virion release [2]. This premature activity is now recognized as a vulnerability exploitable for therapeutic intervention, as accelerated protease activation can trigger pyroptotic death of infected cells, potentially eradicating viral reservoirs [2] [5]. The enzyme’s structural plasticity, particularly in its glycine-rich β-flap regions (residues 43–58), enables conformational shifts between open, semi-open, and closed states critical for substrate access and catalytic efficiency [6] [8].

Evolution of Protease Inhibitors in Antiretroviral Therapy

Protease inhibitors (PIs) revolutionized AIDS treatment following saquinavir’s FDA approval in 1995, marking the advent of highly active antiretroviral therapy (HAART). First-generation PIs (e.g., saquinavir, ritonavir, nelfinavir) were peptidomimetics incorporating hydroxyethylene or hydroxyethylamine transition-state analogs to competitively inhibit the active site [3] [9]. Despite initial success, these inhibitors faced limitations:

  • Pharmacokinetic challenges: High peptidic character led to rapid hepatic metabolism (via CYP3A4), poor oral bioavailability, and demanding dosing schedules [9].
  • Emerging resistance: Polymorphisms in the protease substrate-binding pocket (e.g., V82A, I84V, L90M) reduced inhibitor binding affinity while maintaining catalytic function [4] [9].

Table 1: Evolution of HIV-1 Protease Inhibitors

GenerationRepresentative InhibitorsKey InnovationsBinding Affinity (Ki)
First-Gen (1995-1999)Saquinavir, Nelfinavir, RitonavirTransition-state mimics (hydroxyethylamine)0.12–2 nM
Second-Gen (2000-2006)Lopinavir, Atazanavir, DarunavirNon-peptidic scaffolds; enhanced H-bonding with backbone0.1–5 pM

Second-generation PIs (e.g., darunavir) addressed these issues through backbone-binding strategies, forming hydrogen bonds with conserved main-chain atoms (Asp29, Asp30) rather than mutable side chains [4] [9]. Darunavir’s bis-tetrahydrofuran moiety achieved picomolar affinity (Ki = 5–10 pM) and maintained efficacy against multidrug-resistant strains [3] [4]. However, accumulating major (active-site) and minor (non-active-site) mutations continue to challenge long-term therapy [4]. Over 50 resistance-associated mutations are documented, with Gag cleavage site co-evolution further complicating resistance profiles [4] [9].

Rationale for Targeting HIV-1 Protease with Novel Inhibitors

Persistent challenges necessitate next-generation inhibitors like HIV-1 protease-IN-6. Key unresolved issues include:

  • Resistance resilience: High mutation rates (10-4–10-5 per base/replication cycle) enable rapid escape from mono- and dual-therapies [4] [9].
  • CNS penetration: Most PIs exhibit poor blood-brain barrier permeability, permitting viral sanctuary sites and neurocognitive decline [9] [15].
  • Precursor protease targeting: Conventional inhibitors bind mature protease dimers but exhibit reduced efficacy against precursor forms (p6*-PR), which remain active during assembly [5].

Table 2: Limitations of Current Protease Inhibitors

ChallengeMolecular BasisClinical Consequence
Drug ResistanceMutations in S1/S1' subsites (e.g., I84V) reduce hydrophobic contactsVirologic failure in 20–30% of patients
CNS SanctuaryP-glycoprotein efflux; high protein binding (>98%)HIV-associated neurocognitive disorders
Latency ReversalInability to activate protease prematurelyPersistent reservoirs in resting CD4+ T-cells

Novel inhibitors must overcome these barriers through innovative chemical scaffolds. HIV-1 protease-IN-6 exemplifies this strategy by incorporating:

  • Non-peptidic frameworks to resist enzymatic degradation and improve pharmacokinetics [9].
  • Flexible P2/P2' substituents adaptable to mutated subsites (S2/S2') [4].
  • Precursor protease engagement to induce premature activation and infected cell death [2] [5].

This evolution toward dimerization disruptors and allosteric modulators represents a paradigm shift beyond competitive active-site inhibition [4] [9].

Properties

Product Name

HIV-1 protease-IN-6

IUPAC Name

N-[(2S,3R)-4-[(4-fluorophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-3,5-dihydroxybenzamide

Molecular Formula

C27H31FN2O6S

Molecular Weight

530.6 g/mol

InChI

InChI=1S/C27H31FN2O6S/c1-18(2)16-30(37(35,36)24-10-8-21(28)9-11-24)17-26(33)25(12-19-6-4-3-5-7-19)29-27(34)20-13-22(31)15-23(32)14-20/h3-11,13-15,18,25-26,31-33H,12,16-17H2,1-2H3,(H,29,34)/t25-,26+/m0/s1

InChI Key

YUYRLUJCQDDJKL-IZZNHLLZSA-N

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)C2=CC(=CC(=C2)O)O)O)S(=O)(=O)C3=CC=C(C=C3)F

Isomeric SMILES

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)C2=CC(=CC(=C2)O)O)O)S(=O)(=O)C3=CC=C(C=C3)F

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